(R)-Duloxetine Phenyl Carbamate is a chemical compound derived from Duloxetine, which is a well-known selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily classified as a pharmaceutical intermediate and is significant in the synthesis of various therapeutic agents. Its structure consists of a phenyl carbamate moiety attached to the (R)-enantiomer of Duloxetine, contributing to its pharmacological properties.
Duloxetine itself is widely used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The (R)-Duloxetine Phenyl Carbamate serves as an impurity reference standard in pharmaceutical analysis and quality control, ensuring the efficacy and safety of Duloxetine-based medications .
The synthesis of (R)-Duloxetine Phenyl Carbamate can be achieved through several methods, primarily involving the reaction of (R)-Duloxetine with phenyl chloroformate. This reaction typically occurs under basic conditions to facilitate nucleophilic attack on the carbonyl carbon of the chloroformate.
This method yields (R)-Duloxetine Phenyl Carbamate with high purity, suitable for analytical applications.
(R)-Duloxetine Phenyl Carbamate features a chiral center at the carbon atom adjacent to the nitrogen in its amine group. The molecular structure can be represented as follows:
The primary reaction involving (R)-Duloxetine Phenyl Carbamate is its hydrolysis under acidic or basic conditions, leading to the regeneration of (R)-Duloxetine and phenol:
This hydrolysis can be monitored using chromatographic techniques to ensure complete conversion and analyze any by-products formed during the reaction.
The mechanism of action for (R)-Duloxetine Phenyl Carbamate is closely related to that of Duloxetine itself. It acts primarily by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, enhancing mood and alleviating pain sensations.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of (R)-Duloxetine Phenyl Carbamate.
(R)-Duloxetine Phenyl Carbamate is primarily utilized in scientific research and pharmaceutical development. It serves as:
This compound's significance lies not only in its role as an impurity reference but also as a building block for developing new medications targeting various neurological disorders.
The synthesis of (R)-Duloxetine Phenyl Carbamate (C₂₅H₂₃NO₃S) proceeds through sequential alkylation and carbamation steps. Initially, (R)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol undergoes O-arylation with 1-fluoronaphthalene under strong bases (e.g., NaH) in polar aprotic solvents like DMSO or DMF, yielding the chiral intermediate (R)-N,N-dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propanamine [3] [8]. Subsequent carbamate formation employs phenyl chloroformate in toluene, facilitating N-methyl group functionalization. This step is performed at 0–5°C to suppress racemization, generating the title compound with >99% regioselectivity [3] [8].
Table 1: Key Alkylation Agents and Conditions
Alkylating Agent | Base | Solvent | Temperature | Yield |
---|---|---|---|---|
1-Fluoronaphthalene | NaH | DMSO | 80°C | 85% |
Phenyl chloroformate | K₄-methylbenzoate | Toluene | 0–5°C | 92% |
O-Arylation leverages sodium hydride as a base catalyst to deprotonate the alcohol group, enhancing nucleophilicity for aromatic substitution with 1-fluoronaphthalene. N-Methylation employs phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in biphasic solvent systems (toluene/water), achieving 90% conversion [3]. Microwave-assisted N-methylation reduces reaction times from hours to minutes while maintaining enantiomeric excess (>99% ee) [8].
Potassium 4-methylbenzoate acts as a chiral auxiliary during carbamate formation. Its carboxylate group coordinates with the tertiary amine of the duloxetine intermediate, forming a transient ion pair that sterically blocks the Re-face of the molecule. This enforces Si-face attack by phenyl chloroformate, conserving the R-configuration with 98.5% enantiopurity [3].
Aldo-keto reductases (AKRs) from Bacillus megaterium YC4-R4 catalyze the asymmetric reduction of the prochiral ketone precursor N,N-dimethyl-3-keto-3-(2-thienyl)propanamine (DKTP) to (R)-3-hydroxy intermediates. AKR3-2-9 exhibits high stereoselectivity (>99% ee) for the R-enantiomer, which is subsequently derivatized to (R)-Duloxetine Phenyl Carbamate via chemoenzymatic steps [7]. NADPH-dependent cofactor regeneration is achieved via glucose dehydrogenase (GDH) fusion systems, boosting catalyst turnover by 2.3-fold [7].
Table 2: Performance of Engineered AKR Mutants
Mutant | Substrate Tolerance (mM) | Thermostability (°C) | Catalytic Efficiency (kₜₐₜ/Kₘ, M⁻¹s⁻¹) |
---|---|---|---|
Wild-type AKR | 50 | 40 | 4.8 |
Ile189Val | 80 | 45 | 6.2 (+1.3×) |
Asn256Asp | 120 | 50 | 11.0 (+2.3×) |
Ile189Val/Asn256Asp | 150 | 55 | 10.4 (+2.0×) |
Site-saturation mutagenesis at residues Ile189 and Asn256 enhanced AKR robustness. The Asn256Asp mutant increases polar interactions in the substrate-binding pocket, improving organic solvent tolerance (e.g., 20% v/v isopropanol) and substrate loading capacity (150 mM vs. wild-type’s 50 mM) [7]. Immobilization on epoxy-functionalized silica retains 95% activity after 10 cycles, enabling continuous biotransformation.
Table 3: Synthesis Route Comparison
Parameter | Chemical Synthesis | Biocatalytic Synthesis |
---|---|---|
Overall Yield | 85–92% | 70–75% |
Enantiomeric Excess | 98.5% (with chiral aid) | >99% |
Reaction Time | 8–12 hours | 24–36 hours |
Byproducts | Halogenated waste | None |
Solvent Intensity | High (DMF, toluene) | Low (aqueous buffer) |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: